molecular formula C21H26N2O3S B12904972 2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine CAS No. 827303-20-8

2-((2,7-Dimethoxy-9-acridinyl)sulfinyl)-N,N-diethylethanamine

Cat. No.: B12904972
CAS No.: 827303-20-8
M. Wt: 386.5 g/mol
InChI Key: CXSKHDXAIRKSGV-UHFFFAOYSA-N
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Description

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is a complex organic compound that belongs to the class of acridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the activity of enzymes such as topoisomerases.

    Pathways Involved: The disruption of DNA function can lead to the activation of apoptotic pathways, resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,7-Dimethoxyacridin-9-yl)sulfinyl)-N,N-diethylethanamine is unique due to its specific structural features, such as the presence of methoxy groups and the sulfinyl moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

827303-20-8

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2,7-dimethoxyacridin-9-yl)sulfinyl-N,N-diethylethanamine

InChI

InChI=1S/C21H26N2O3S/c1-5-23(6-2)11-12-27(24)21-17-13-15(25-3)7-9-19(17)22-20-10-8-16(26-4)14-18(20)21/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

CXSKHDXAIRKSGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC

Origin of Product

United States

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